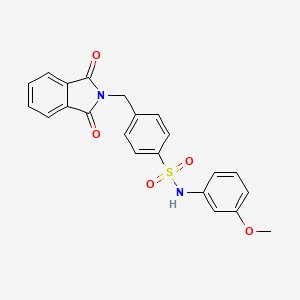

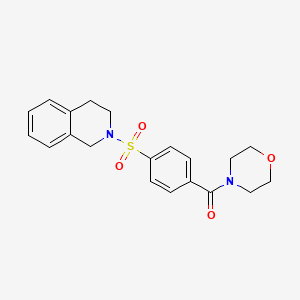

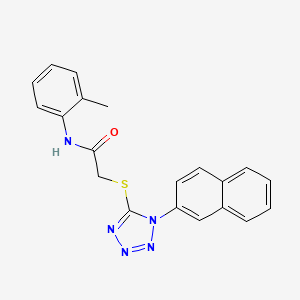

![molecular formula C21H26N2O4S B2523138 Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate CAS No. 442865-45-4](/img/structure/B2523138.png)

Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 5-methyl-2-[3-(morpholin-4-yl)propanamido]-4-phenylthiophene-3-carboxylate" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic and aromatic components. While the specific compound is not directly mentioned in the provided papers, they do offer insights into related compounds and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with morpholine, pyrrolidine, and piperidine . Similarly, the practical preparation of ethyl 2-methylthiophene-3-carboxylate is achieved through a process that avoids the use of strong bases and cryogenic conditions, yielding the product in 52% overall yield from commercially available 2-methylthiophene . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate morpholin-4-yl and phenyl substituents at the relevant positions on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The substitution pattern on the thiophene ring can significantly influence the molecule's properties. For example, the synthesis and characterization of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate involved confirming the structure through elemental analysis, IR, 1H NMR, and MS . These techniques would also be applicable for analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including recyclization, as seen in the conversion of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides to ethyl 2-thiophenecarboxylates . Additionally, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate involves displacement, acylation, and Wittig cyclization reactions . These reactions highlight the reactivity of thiophene derivatives and suggest potential pathways for modifying the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be quite diverse. For instance, the study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate not only described its synthesis but also investigated its novel fluorescence property . This indicates that the target compound may also exhibit unique optical properties, which could be explored through similar studies. Additionally, the biological activity of related compounds, such as the anti-TB and anti-microbial activities of a morpholine-containing oxadiazole derivative, suggests potential pharmacological applications for the target compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties Research on this compound has led to the development of novel synthesis techniques. For instance, the one-pot Gewald reaction has been utilized to produce 2-aminothiophene-3-carboxylates, showcasing the compound's relevance in synthesizing thiophene derivatives with potential biological activities (Tormyshev et al., 2006). This method emphasizes the efficiency and versatility in synthesizing compounds with thiophene core structures, which are valuable in medicinal chemistry.

Biological Activity and Applications The compound's derivatives have been explored for their potential biological activities. For example, thiophene-based bis-heterocyclic monoazo dyes have been studied for their solvatochromic behavior and tautomeric structures, indicating the compound's utility in developing materials with specific optical properties (Karcı & Karcı, 2012). Furthermore, certain derivatives have shown potential in pre-clinical tests for clinical efficacy in conditions like emesis and depression, highlighting the compound's applicability in therapeutic areas (Harrison et al., 2001).

Pharmacological and Agrochemical Studies The compound has also been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, demonstrating its significance in creating molecules with potential antibacterial and antifungal activities (Bodke & Sangapure, 2003). In addition, derivatives of this compound have been explored for agrochemical applications, specifically as herbicide safeners, indicating its utility in enhancing crop protection strategies (Dotsenko et al., 2023).

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-27-21(25)19-18(16-7-5-4-6-8-16)15(2)28-20(19)22-17(24)9-10-23-11-13-26-14-12-23/h4-8H,3,9-14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEQTVNVVCVKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

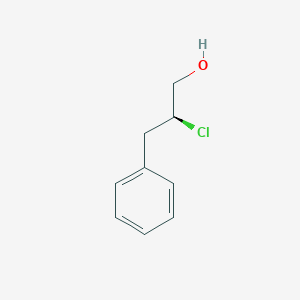

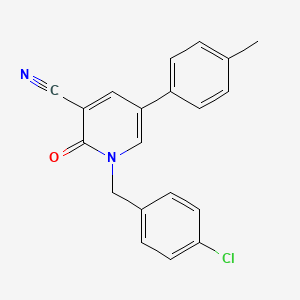

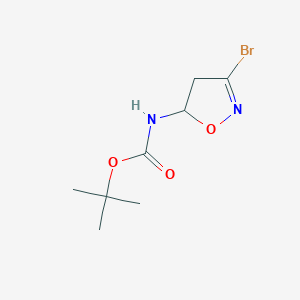

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523069.png)

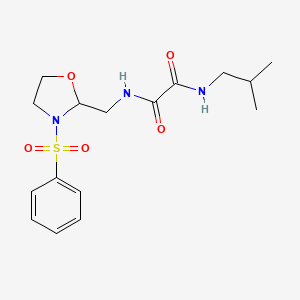

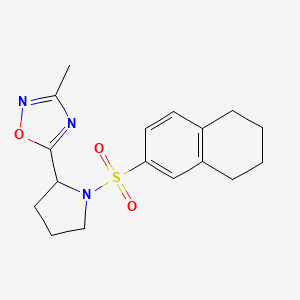

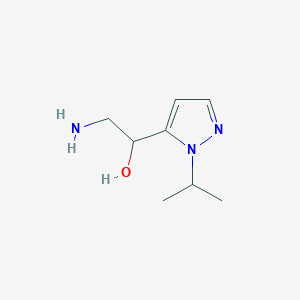

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)

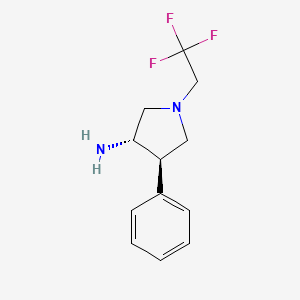

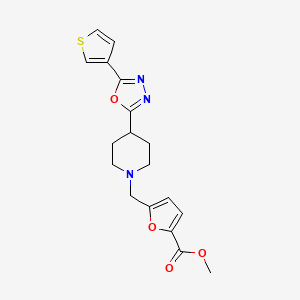

![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)